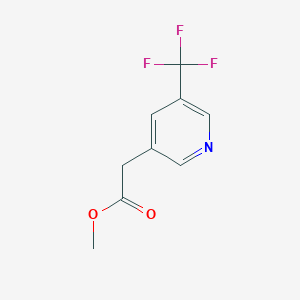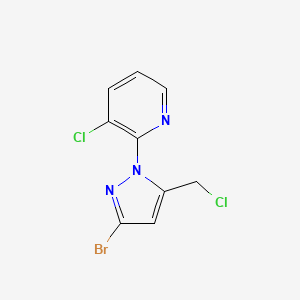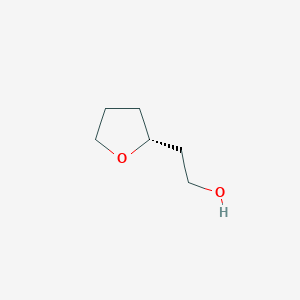
(R)-2-(Tetrahydrofuran-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Tetrahydrofuran-2-yl)ethanol is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a tetrahydrofuran ring, a five-membered ring containing four carbon atoms and one oxygen atom, attached to an ethanol group. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tetrahydrofuran-2-yl)ethanol typically involves the reduction of the corresponding tetrahydrofuran-2-carboxylic acid or its derivatives. One common method is the reduction of tetrahydrofuran-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Tetrahydrofuran-2-yl)ethanol may involve catalytic hydrogenation of tetrahydrofuran-2-carboxylic acid or its esters. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions. The choice of catalyst and reaction conditions can significantly influence the yield and enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form tetrahydrofuran-2-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid or tetrahydrofuran-2-carbaldehyde.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the substituent introduced.
Scientific Research Applications
®-2-(Tetrahydrofuran-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-2-(Tetrahydrofuran-2-yl)ethanol depends on its specific application. In enzymatic reactions, the compound may act as a substrate for enzymes that catalyze the oxidation or reduction of alcohols. The chiral nature of the compound allows it to interact selectively with chiral active sites on enzymes, leading to enantioselective reactions. In pharmaceutical applications, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Tetrahydrofuran-2-yl)ethanol: The enantiomer of ®-2-(Tetrahydrofuran-2-yl)ethanol with the opposite spatial arrangement.
Tetrahydrofuran-2-methanol: A reduced form of ®-2-(Tetrahydrofuran-2-yl)ethanol.
Tetrahydrofuran-2-carboxylic acid: An oxidized form of ®-2-(Tetrahydrofuran-2-yl)ethanol.
Uniqueness
®-2-(Tetrahydrofuran-2-yl)ethanol is unique due to its specific ®-configuration, which imparts distinct chemical and biological properties. The chiral nature of the compound allows for enantioselective interactions in chemical and biological systems, making it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-[(2R)-oxolan-2-yl]ethanol |
InChI |
InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2/t6-/m1/s1 |
InChI Key |
FCAJYRVEBULFKS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)CCO |
Canonical SMILES |
C1CC(OC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





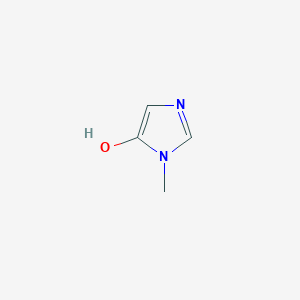
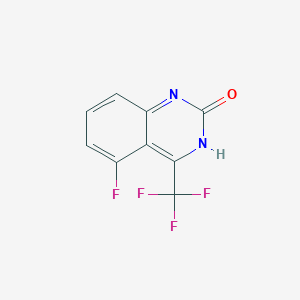
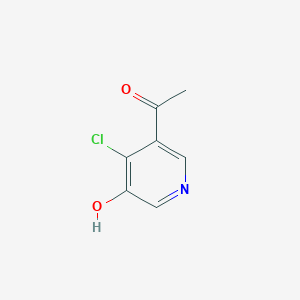
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
